
Isoquinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline is a heterocyclic aromatic organic compound and a structural isomer of quinoline . It is also the name of a family of many thousands of natural plant alkaloids . Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor .
Synthesis Analysis
Isoquinoline derivatives can be synthesized by several methods . The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .
Molecular Structure Analysis
The molecular formula of Isoquinine is C20H24N2O2 . The exact mass is 324.183778013 g/mol and the monoisotopic mass is also 324.183778013 g/mol .
Chemical Reactions Analysis
Isoquinoline undergoes various chemical reactions . For instance, it can undergo a regioselective cyclization with alkynes in the presence of a catalytic amount of [RuCl2(p-cymene)] and NaOAc to give isoquinoline derivatives in good to excellent yields .
Physical And Chemical Properties Analysis
Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .
Aplicaciones Científicas De Investigación
Synthesis of Isoquinoline and Its Derivatives
Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .
Catalyst-free Processes in Water
Efficient synthesis of Isoquinoline and its derivatives can be achieved from metal catalysts to catalyst-free processes in water . This provides creative inspiration and expands novel ideas for researchers in this field .
Cyclization of o-haloarylamidines with Acetylenes
Isoquinolines and isoquinoline N-oxides can be synthesized via a Cu (i)-catalyzed intramolecular cyclization of o-haloarylamidines with acetylenes . This protocol was performed under simple and mild conditions without organic solvent, additives or ligands .
Anticancer Effects
Isoquinoline alkaloids-enriched herbal plants have been used as traditional folk medicine for their anti-inflammatory, antimicrobial, and analgesic effects . They induce cell cycle arrest, apoptosis, and autophagy, leading to cell death . The anticancer effects and mechanisms of isoquinoline alkaloids have begun to be uncovered .
Epigenetic Regulation
It has been suggested that binding to nucleic acids or proteins, enzyme inhibition, and epigenetic modulation by isoquinoline alkaloids may play a role in the effects . This makes isoquinoline alkaloids a potential therapeutic target of cancer treatment .
Application in Dyes Industry
Due to their application in the dyes industry, research in the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention of organic, bio, and medicinal chemists .
Safety and Hazards
Direcciones Futuras
Isoquinoline analogs have become a focus of therapeutic research because of their wide range of biological characteristics . They are extensively used as pharmaceuticals and have high probabilities of success . This suggests that there could be new and better drugs discovered from the original naturally occurring isoquinoline alkaloids in the future .
Mecanismo De Acción
Target of Action
Isoquinoline, a structural isomer of quinoline, is a heterocyclic aromatic organic compound . It is a part of many natural plant alkaloids .
Mode of Action
Isoquinoline alkaloids, which include Isoquinine, are known to exhibit a wide range of biological activities . .
Biochemical Pathways
Isoquinoline alkaloids, including Isoquinine, are derived from the aromatic amino acid tyrosine . The biosynthetic pathways of isoquinoline alkaloids proceed via tyrosine generating dopamine and p-hydroxyphenylacetaldehyde . .
Result of Action
Isoquinoline alkaloids are known to have potential antioxidant properties . They can induce cell cycle arrest, apoptosis, and autophagy, leading to cell death
Action Environment
It’s known that the antioxidative action of isoquinoline alkaloids, which include isoquinine, can be influenced by the environment . For example, the antioxidative action caused by O–H bond disruption is easier than that of N–H bond in both the gaseous phase and liquids .
Propiedades
| { "Design of the Synthesis Pathway": "Isoquinine can be synthesized through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2-methoxynaphthalene", "ethyl 2-bromopropionate", "sodium ethoxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ammonium chloride", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "sodium carbonate", "methyl iodide", "magnesium", "ethyl bromide", "quinine" ], "Reaction": [ "2-methoxynaphthalene is reacted with ethyl 2-bromopropionate in the presence of sodium ethoxide to form 1-(2-methoxynaphthalen-1-yl)propan-2-yl acetate.", "The above product is reduced with sodium borohydride to form 1-(2-methoxynaphthalen-1-yl)propan-2-ol.", "The above product is then reacted with acetic acid and hydrochloric acid to form 1-(2-methoxynaphthalen-1-yl)propan-2-yl acetate.", "The above product is then reacted with sodium hydroxide and ammonium chloride to form 1-(2-methoxynaphthalen-1-yl)propan-2-amine hydrochloride.", "The above product is then reacted with sulfuric acid and potassium permanganate to form 1-(2-methoxynaphthalen-1-yl)propan-2-one.", "The above product is then reacted with sodium bisulfite to form 1-(2-methoxynaphthalen-1-yl)propan-2-ol.", "The above product is then reacted with sodium carbonate and methyl iodide to form 1-(2-methoxynaphthalen-1-yl)propan-2-yl methyl ether.", "The above product is then reacted with magnesium and ethyl bromide to form 1-(2-methoxynaphthalen-1-yl)propan-2-yl magnesium bromide.", "The above product is then reacted with quinine to form Isoquinine." ] } | |
Número CAS |
697260-51-8 |
Nombre del producto |
Isoquinine |
Fórmula molecular |
C₂₀H₂₄N₂O₂ |
Peso molecular |
324.42 |
Sinónimos |
(8α,9R)- 3,10-Didehydro-10,11-dihydro-6’-methoxycinchonan-9-ol |
Origen del producto |
United States |
Q & A
Q1: What is the significance of the positional isomerization of quinine to isoquinine?
A1: The paper "Positional isomerization of quinine and quinidine via rhodium on alumina catalysis: practical one-step synthesis of Δ3,10-isoquinine and Δ3,10-isoquinidine" [] presents a novel method for synthesizing Δ3,10-isoquinine and Δ3,10-isoquinidine from quinine and quinidine, respectively. This is significant because traditional methods for synthesizing these isomers are complex and inefficient. This new method utilizes a rhodium on alumina catalyst and offers a more practical, one-step approach, potentially impacting the accessibility and study of these compounds.
Q2: How does the structure of isoquinine relate to its potential as an antimalarial agent?
A2: While the provided abstracts do not contain specific information about the antimalarial activity of isoquinine, the paper "91. Antiplasmodial action and chemical constitution. Part VII. Derivatives of quinine and isoquinine" [] suggests a link between the chemical structure of quinine derivatives, including potentially isoquinine, and their activity against Plasmodium, the parasite responsible for malaria. This highlights the importance of studying the structure-activity relationship (SAR) of these compounds to develop more effective antimalarial drugs. Further research exploring the specific structural features of isoquinine and their impact on its antimalarial activity would be valuable.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



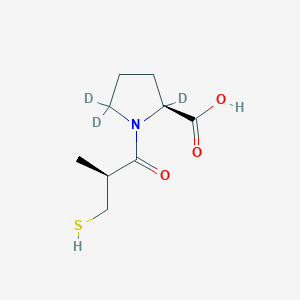


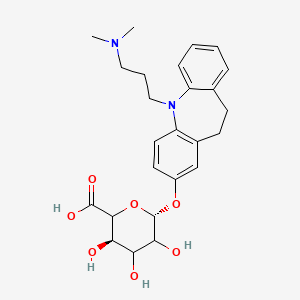
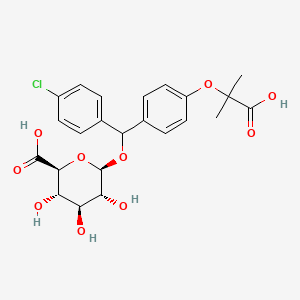

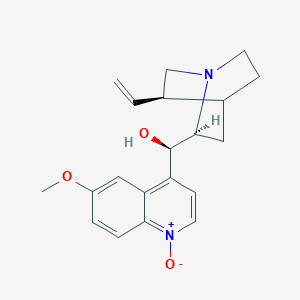
![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)
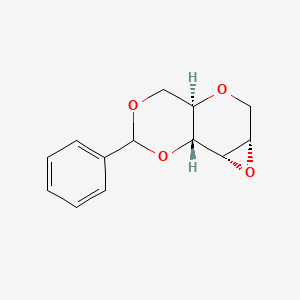

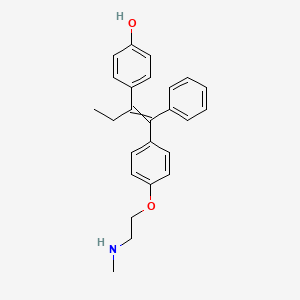

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)